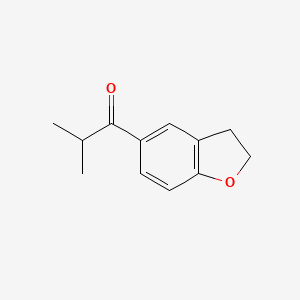

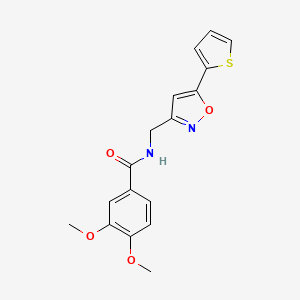

![molecular formula C16H24N2O4S2 B2495424 N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylethanesulfonamide CAS No. 2034386-54-2](/img/structure/B2495424.png)

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylethanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While there isn’t specific information on the synthesis of “N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylethanesulfonamide”, there are methods to synthesize similar structures. For instance, enantiomerically pure 8-oxabicyclo[3.2.1]octanes can be prepared via gold (I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal derived 1,6-enyne bearing propargylic carboxylates . Another method involves a tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers .Aplicaciones Científicas De Investigación

Drug Discovery

The 2-azabicyclo[3.2.1]octane scaffold serves as a valuable synthetic intermediate in drug discovery. Its nitrogen-containing heterocyclic core offers potential for designing novel pharmaceutical agents. Researchers have explored this scaffold for developing compounds with specific biological activities, such as receptor modulation, enzyme inhibition, or antimicrobial properties .

Total Synthesis

The compound’s challenging structure makes it an attractive target for total synthesis. Scientists have employed the 2-azabicyclo[3.2.1]octane core as a building block to construct complex molecules. By incorporating this scaffold, they achieve efficient access to various natural products and bioactive compounds .

Alkaloid Derivatives

Interest in this core increased after the discovery of cytisine-like alkaloids from the roots and stems of Ormosia hosier, a plant used in traditional Chinese herbal medicine. These alkaloids, part of the hosieine family, exhibit high affinity for α4β2 neuronal nicotinic acetylcholine receptors. Researchers continue to explore alkaloid derivatives based on the 2-azabicyclo[3.2.1]octane system .

Photochemical Transformations

The compound’s unique structure makes it a suitable candidate for photochemical reactions. Researchers investigate its behavior under light irradiation, leading to novel transformations and potential applications in synthetic chemistry .

Biomass Valorization

In the context of sustainable chemistry, scientists explore the valorization of biomass-derived compounds. The 2-azabicyclo[3.2.1]octane scaffold may play a role in converting renewable resources into valuable chemicals, contributing to greener processes .

Synthetic Methodologies

Researchers develop new synthetic methodologies using this scaffold. Flow chemistry, palladium-catalyzed reactions, and other innovative approaches benefit from the unique reactivity of the 2-azabicyclo[3.2.1]octane core .

Mecanismo De Acción

Target of Action

The compound, also known as N-{8-methanesulfonyl-8-azabicyclo[3.2.1]octan-3-yl}-2-phenylethane-1-sulfonamide, is a part of a class of molecules that are known to inhibit Janus kinase (JAK) and Tyrosine kinase 2 (TYK2) . These kinases are associated with the intracellular domain of a wide range of cytokines and some growth factor receptor chains .

Mode of Action

The compound interacts with its targets, JAK and TYK2, by binding to their active sites, thereby inhibiting their activity . This inhibition prevents the phosphorylation cascade that leads to the activation of members of the signal transducer and activator of transcription (STAT) family . The phosphorylated STATs translocate to the nucleus and reprogram gene expression in a ligand-dependent manner .

Biochemical Pathways

The compound affects the JAK-STAT signaling pathway . This pathway is crucial for many biological processes, including cell proliferation, differentiation, cell migration, and apoptosis. By inhibiting JAK and TYK2, the compound disrupts this pathway, leading to the modulation of immune response and inflammation .

Result of Action

The inhibition of JAK and TYK2 by the compound leads to the modulation of immune response and inflammation . This can have therapeutic effects in the treatment of several immune diseases including psoriasis, rheumatoid arthritis (RA), and inflammatory bowel disease (IBD) .

Propiedades

IUPAC Name |

N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4S2/c1-23(19,20)18-15-7-8-16(18)12-14(11-15)17-24(21,22)10-9-13-5-3-2-4-6-13/h2-6,14-17H,7-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBLNPQKKLFVUAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1C2CCC1CC(C2)NS(=O)(=O)CCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylethanesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(8-(sec-butyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2495342.png)

![N-[(2-chlorophenyl)methyl]-2-[[3-(2-fluoro-5-methylphenyl)-6-(4-methylphenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide](/img/structure/B2495343.png)

![2-[1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclopentyl]acetic acid](/img/structure/B2495344.png)

![3-(4-fluorophenyl)-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2495347.png)

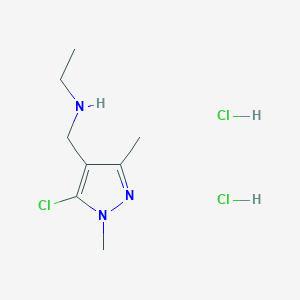

![Methyl 5-amino-2-methylbicyclo[2.2.2]octane-2-carboxylate;hydrochloride](/img/structure/B2495349.png)

![1,3-Dioxo-2-[3-(trifluoromethyl)phenyl]isoindoline-5-carboxylic acid](/img/structure/B2495351.png)

![N-(4-chlorophenyl)-2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2495353.png)

![Ethyl 4-[3-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanylpropanoylamino]benzoate](/img/structure/B2495357.png)